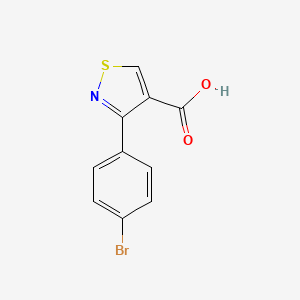
3-(4-Bromophenyl)-4-isothiazolecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-4-isothiazolecarboxylic acid is an organic compound that features a bromophenyl group attached to an isothiazole ring with a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-4-isothiazolecarboxylic acid typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the resulting nitrile with sodium hydroxide . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is often employed in industrial settings due to its efficiency and mild reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromophenyl)-4-isothiazolecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and palladium catalysts for Suzuki–Miyaura coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of biaryl compounds .
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)-4-isothiazolecarboxylic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenyl)-4-isothiazolecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: This compound is similar in structure but lacks the isothiazole ring.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound features a similar bromophenyl group but has an isoxazole ring instead of an isothiazole ring.
Uniqueness
3-(4-Bromophenyl)-4-isothiazolecarboxylic acid is unique due to its combination of a bromophenyl group, an isothiazole ring, and a carboxylic acid functional group. This unique structure imparts specific chemical properties that make it valuable for various applications in research and industry .
Propiedades
Número CAS |
19762-94-8 |
|---|---|
Fórmula molecular |
C10H6BrNO2S |
Peso molecular |
284.13 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14) |
Clave InChI |
ZPNXTYZDWGAQCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NSC=C2C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















